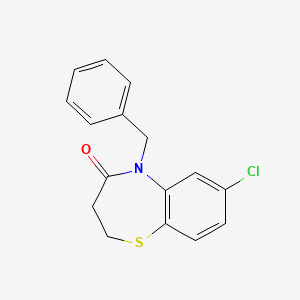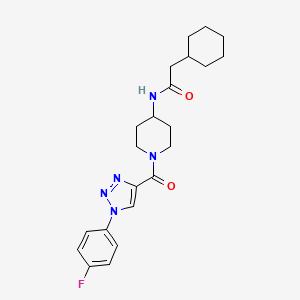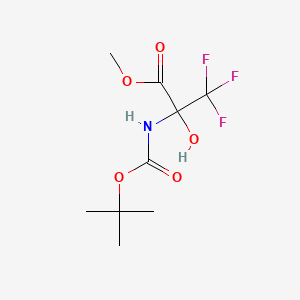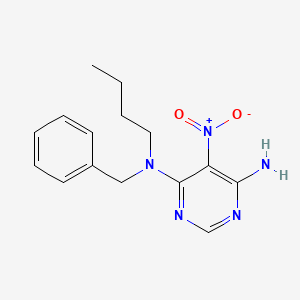
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (BCDBT) is a heterocyclic compound that is widely used in a variety of scientific applications. This compound is known for its unique properties and has been utilized in the synthesis of various drugs, as well as in the study of biological systems. BCDBT has been found to possess a variety of biochemical and physiological effects, and its synthesis method and mechanism of action are well understood.
Applications De Recherche Scientifique
Neuropharmacological Effects
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, along with similar compounds, has been studied for its specific depressant effects on the amygdala and on the hyper-irritability of the ‘Septal Rat’. This compound showed specificity in antagonizing the hyper-irritability exhibited by rats with bilateral lesions of the septal area, which is of interest in neuropharmacology (Horovitz et al., 1963).
Cardiovascular Effects
A derivative of 1,5-benzothiazepine demonstrated strong coronary vasodilator activity. The vasodilator action was found to be stereospecific for the d-cis-isomer of the compound, suggesting a direct action on blood vessels, relevant for cardiovascular research (Nagao et al., 1972).
Anticonvulsant Effects
Novel 4-thiazolidinone derivatives have been designed and synthesized, acting as agonists of benzodiazepine receptors. These compounds, including variants of 1,5-benzothiazepine, showed considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, relevant in the study of epilepsy and seizure disorders (Faizi et al., 2017).
Cellular Calcium Homeostasis
The compound CGP-37157, a derivative of 1,5-benzothiazepine, has been used to study the role of mitochondrial Na+/Ca2+ exchange in calcium homeostasis in neurons. This research is significant in understanding cellular processes and neurodegenerative diseases (Czyż & Kiedrowski, 2003).
Synthetic Chemistry
New methods for synthesizing 1,5-benzothiazepin-5-ones have been developed. This research is crucial for creating libraries of compounds with potential biological activities, expanding the applications in medicinal chemistry and drug discovery (Mironov et al., 2004).
Sarcoplasmic Reticulum Ca2+ ATPase Modulation
CGP-37157, a benzothiazepine derivative, has been shown to inhibit the sarcoplasmic reticulum Ca2+ ATPase and activate ryanodine receptor channels in striated muscle. This finding is important for understanding muscle physiology and disorders related to muscle function (Neumann et al., 2011).
Propriétés
IUPAC Name |
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c17-13-6-7-15-14(10-13)18(16(19)8-9-20-15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGCOYSIEIOSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)



![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)


![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)
![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)

![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)
